molecular formula C17H16N2O3S2 B2359363 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 898372-24-2

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2359363
CAS No.: 898372-24-2
M. Wt: 360.45
InChI Key: BMNJEXORMXZJKZ-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: Compounds related to 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide have been synthesized for various studies. For instance, derivatives were synthesized by reacting imidazole derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming their structures via NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).
  • Photophysical Properties: The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide derivatives have been studied, showing that water acts as a bridge for forming hydrogen bonds in these compounds, which is significant for their molecular behavior (Balijapalli et al., 2017).

Biological and Medicinal Applications

  • Antimicrobial Activities: Some derivatives have demonstrated antimicrobial activities, particularly against fungi. The presence of specific groups like 2,6-dimethylpiperidine and chloro and methyl substituents on the benzothiazole ring significantly impacts their anticandidal activity (Mokhtari & Pourabdollah, 2013).
  • Antitumor Activity: Certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been synthesized and screened for potential antitumor activity. Some compounds displayed significant activity against various cancer cell lines (Yurttaş et al., 2015).
  • Analgesic Activity: Acetamide derivatives, including those related to this compound, have been investigated for their potential analgesic properties. These studies involve assessing the compounds' effects against various types of pain stimuli (Kaplancıklı et al., 2012).

Spectroscopic and Computational Studies

  • Spectroscopic Analysis: These compounds have been characterized spectroscopically to understand their structure and properties better. This includes IR, NMR, and MS analyses, providing insights into their molecular structure (Mary et al., 2020).

Green Chemistry Applications

  • Ultrasound Synthesis: Innovative methods like ultrasound synthesis have been employed to create derivatives of this compound, highlighting a move towards greener and more efficient chemical synthesis methods (Rezki, 2016).

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-8-14-15(9-12(11)2)23-17(18-14)19-16(20)10-24(21,22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNJEXORMXZJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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